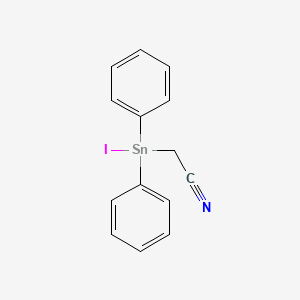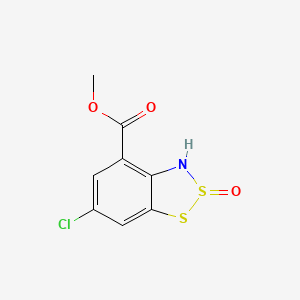
2-hydroxy-4-oxocyclobutene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid is a unique organic compound characterized by its four-membered cyclobutene ring with a hydroxyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of the corresponding ester using an acidic medium, such as a 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method ensures the formation of the desired carboxylic acid with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of esters or other suitable precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-4-oxocyclobutene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-4-hydroxycyclobutene-1-carboxylic acid.
Substitution: Formation of 2-chloro-4-oxocyclobutene-1-carboxylic acid or similar derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement but differ in their ring structure.
Alpha hydroxycarboxylic acids: These compounds have a hydroxyl group adjacent to the carboxylic acid group, similar to 2-hydroxy-4-oxocyclobutene-1-carboxylic acid.
Uniqueness
This compound is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C5H4O4 |
|---|---|
Molekulargewicht |
128.08 g/mol |
IUPAC-Name |
2-hydroxy-4-oxocyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9) |
InChI-Schlüssel |
OBQWRBLRZDXOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C1=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





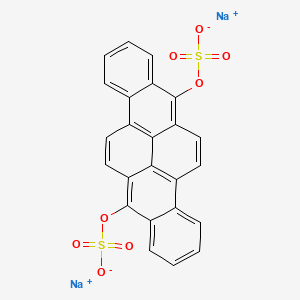
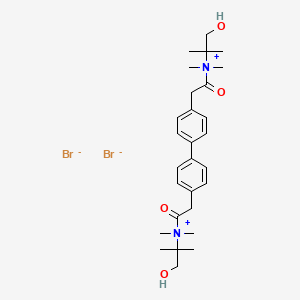
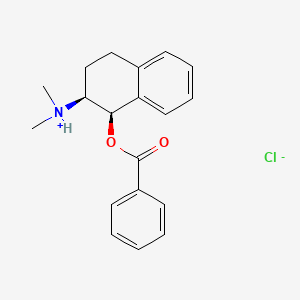
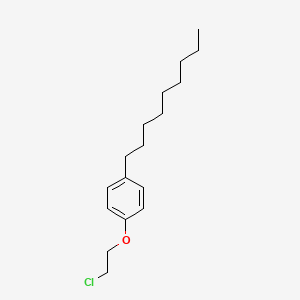
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
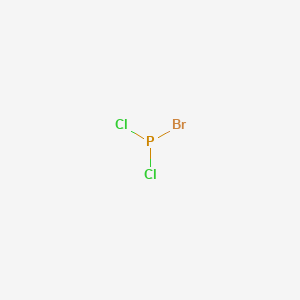

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
